N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
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Overview
Description
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The methanesulfonamide group attached to the quinoline ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.
Introduction of the Propanoyl Group: The propanoyl group can be introduced through an acylation reaction using propanoyl chloride and a base such as pyridine.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide can be compared with other similar compounds, such as:
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide: This compound has a cyclohexanesulfonamide group instead of a methanesulfonamide group, which may result in different chemical properties and biological activities.
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-carboxamide: This compound contains a naphthalene-2-carboxamide group, which may impart different pharmacological properties.
4-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide: This compound has an ethyl group and a benzene-1-sulfonamide group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-13(16)15-8-4-5-10-6-7-11(9-12(10)15)14-19(2,17)18/h6-7,9,14H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZECQPCCUKGPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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